60-Fold Enhanced Acid Stability of 2-Cl-Z versus Z Protecting Group
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group demonstrates dramatically enhanced stability under acidic conditions compared to the unsubstituted benzyloxycarbonyl (Z) group. In a foundational study quantifying relative first-order deprotection rates, Nε-benzyloxycarbonyllysine (Z group) exhibited relative rates of 1, 50, and 1000 in 2%, 10%, and 50% trifluoroacetic acid in dichloromethane at 20°C, respectively [1]. Under identical solid-phase conditions, the Nε-2-chlorobenzyloxycarbonyl (2-Cl-Z) group was determined to be at least 60 times more stable than the Nε-benzyloxycarbonyl group [1]. Vendor technical sources report this difference as approximately 50-fold . This stability margin is not incremental but represents a fundamental shift in protecting group behavior under SPPS-relevant conditions.
| Evidence Dimension | Acid stability (relative deprotection rate under TFA conditions) |
|---|---|
| Target Compound Data | 2-Cl-Z group: at least 60× more stable than Z; ~50× more stable per vendor data |
| Comparator Or Baseline | Unsubstituted Z group: relative deprotection rate of 1000 in 50% TFA/DCM |
| Quantified Difference | ≥60-fold increased stability |
| Conditions | TFA/DCM at 20°C; solid-phase peptide synthesis conditions |
Why This Matters
This stability differential enables selective deprotection of other acid-labile groups (e.g., Boc, tBu) while preserving lysine side-chain protection, a capability unavailable with Fmoc-Lys(Z)-OH.
- [1] Erickson, B.W.; Merrifield, R.B. Stability of side-chain protecting groups in solid-phase peptide synthesis. Israel Journal of Chemistry, 1974, 12(1-2), 79-85. DOI: 10.1002/ijch.197400009. View Source
